
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is commonly referred to as PTM or PTM-S. PTM-S is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Structural Studies and Supramolecular Assembly
Research has demonstrated the synthesis and structural analysis of methanesulfonamide derivatives, highlighting their supramolecular assembly through hydrogen bonding and other intermolecular interactions. For instance, a study on nimesulidetriazole derivatives, which share structural similarities with N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide, revealed the effect of substitution on their supramolecular assembly. These compounds exhibit intricate hydrogen bonding patterns that contribute to their stability and potential bioactive properties (Dey et al., 2015).
Electrophysiological Activity and Potential Therapeutic Applications
The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation for potassium channel blocking activity suggest potential class III antiarrhythmic properties. Such compounds show promise for increasing cardiac action potential duration without affecting conduction velocity, indicating their potential as therapeutic agents in cardiovascular diseases (Connors et al., 1991).
Analytical Applications
Methanesulfonamide derivatives have also been utilized in analytical chemistry, for example, in the development of colorimetric assays for lipid peroxidation. These assays leverage the reactivity of methanesulfonamides with aldehydes under specific conditions, providing tools for measuring oxidative stress in biological samples (Gérard-Monnier et al., 1998).
Chemical Synthesis and Catalysis
In chemical synthesis, methanesulfonamide derivatives have been employed as intermediates for the construction of complex molecules. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlights the role of these compounds in facilitating regioselective transformations, which are valuable in the synthesis of pharmacologically active molecules (Sakamoto et al., 1988).
Proton-Donating Ability and Molecular Interactions
The study of the proton-donating ability of methanesulfonamide derivatives, such as trifluoro-N-(2-phenylacetyl)methanesulfonamide, provides insights into their chemical behavior and interactions. These properties are crucial for understanding the molecular basis of their biological activity and the design of new compounds with enhanced efficacy and specificity (Oznobikhina et al., 2009).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-16-8-10-18(11-9-16)14-24(22,23)20-15-19(2,21)13-12-17-6-4-3-5-7-17/h3-11,20-21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQFEOXZUIVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)
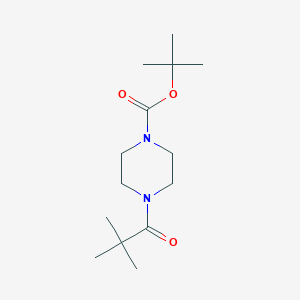
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)
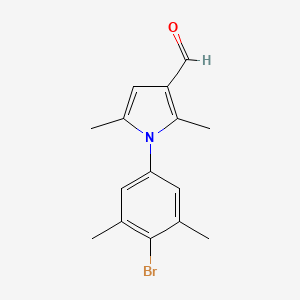
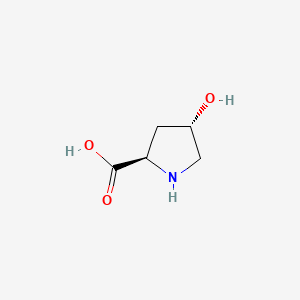
![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)

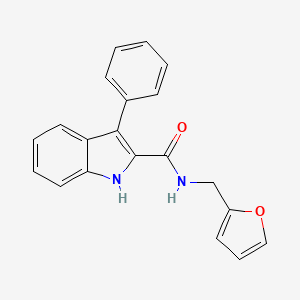
![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)
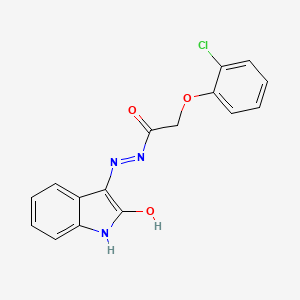
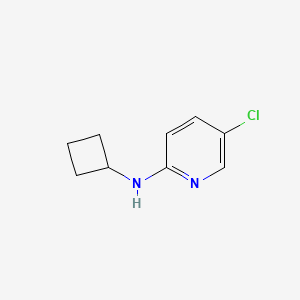
![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)